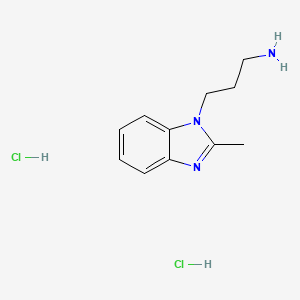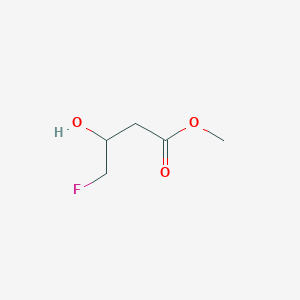
Methyl 4-fluoro-3-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-fluoro-3-hydroxybutanoate is an organic compound with the molecular formula C5H9FO3. It is a fluorinated ester that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. The presence of both a fluorine atom and a hydroxyl group in its structure makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-fluoro-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the fluorination of methyl 3-hydroxybutanoate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process, making it suitable for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-fluoro-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 4-fluoro-3-oxobutanoate.
Reduction: The ester group can be reduced to yield the corresponding alcohol, methyl 4-fluoro-3-hydroxybutanol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride (NaH), to facilitate the reaction.
Major Products Formed:
Oxidation: Methyl 4-fluoro-3-oxobutanoate.
Reduction: Methyl 4-fluoro-3-hydroxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-fluoro-3-hydroxybutanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 4-fluoro-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity. For example, in enzyme-catalyzed reactions, the fluorine atom can enhance the compound’s stability and selectivity by forming strong hydrogen bonds with active site residues . Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-chloro-3-hydroxybutanoate
- Methyl 4-bromo-3-hydroxybutanoate
- Methyl 4-iodo-3-hydroxybutanoate
Comparison: Methyl 4-fluoro-3-hydroxybutanoate is unique among its analogs due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine is highly electronegative, which can enhance the compound’s stability and reactivity compared to its chloro, bromo, and iodo counterparts . Additionally, fluorinated compounds often exhibit improved pharmacokinetic properties, making them more suitable for pharmaceutical applications .
Eigenschaften
Molekularformel |
C5H9FO3 |
|---|---|
Molekulargewicht |
136.12 g/mol |
IUPAC-Name |
methyl 4-fluoro-3-hydroxybutanoate |
InChI |
InChI=1S/C5H9FO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3 |
InChI-Schlüssel |
SDSISQOTKSXENM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(CF)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


aminehydrochloride](/img/structure/B13583647.png)
![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine](/img/structure/B13583650.png)
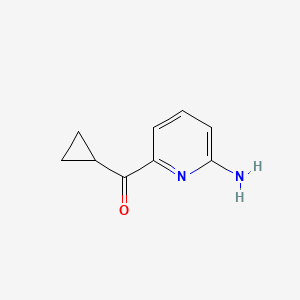
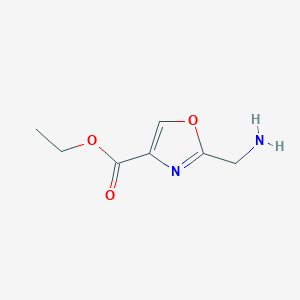
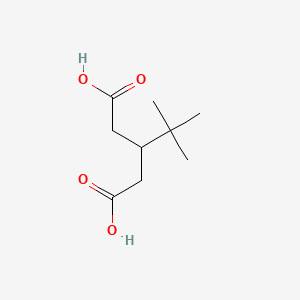
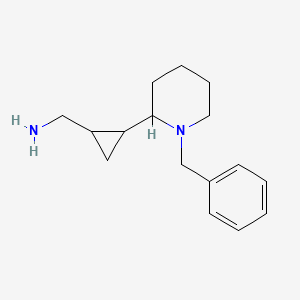
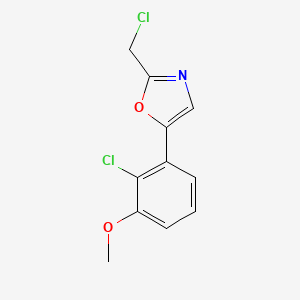
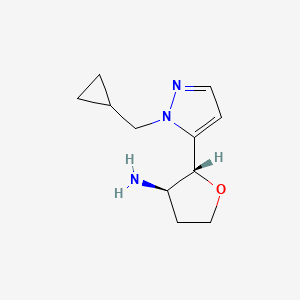
![2-(4-chlorobenzenesulfonamido)-N-[5-(dimethylamino)pyridin-2-yl]-2-phenylacetamide](/img/structure/B13583695.png)
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13583698.png)
